Cas no 87802-11-7 (Methyl 5-chloro-1H-indole-2-carboxylate)

Methyl 5-chloro-1H-indole-2-carboxylate structure
87802-11-7 structure
Produktname:Methyl 5-chloro-1H-indole-2-carboxylate
CAS-Nr.:87802-11-7
MF:C10H8ClNO2
MW:209.629021644592
MDL:MFCD04972050
CID:720837
PubChem ID:4777711

Methyl 5-chloro-1H-indole-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 5-chloro-1H-indole-2-carboxylate
    • 1H-INDOLE-2-CARBOXYLIC ACID,5-CHLORO-,METHYL ESTER
    • 5-CHLOROINDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • 5-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • METHYL 5-CHLOROINDOLE-2-CARBOXYLATE
    • DB-058151
    • CS-0150776
    • AKOS004116680
    • RS-0322
    • DTXSID40406441
    • C-4625
    • MFCD04972050
    • MB03385
    • SCHEMBL3963537
    • 87802-11-7
    • MDL: MFCD04972050
    • Inchi: 1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
    • InChI-Schlüssel: WGAOEHZSJWVLBY-UHFFFAOYSA-N
    • Lächelt: O=C(C1NC2C(=CC(=CC=2)Cl)C=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 209.02400
  • Monoisotopenmasse: 209.0243562g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 234
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topologische Polaroberfläche: 42.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.4±0.1 g/cm3
  • Siedepunkt: 365.5±22.0 °C at 760 mmHg
  • Flammpunkt: 174.8±22.3 °C
  • Brechungsindex: 1.647
  • PSA: 42.09000
  • LogP: 2.60790
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

Methyl 5-chloro-1H-indole-2-carboxylate Sicherheitsinformationen

Methyl 5-chloro-1H-indole-2-carboxylate Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Methyl 5-chloro-1H-indole-2-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221416-5g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 97%
5g
¥1000.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221416-25g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 97%
25g
¥2469.00 2024-04-27
TRC
C380795-250mg
5-Chloroindole-2-carboxylic acid methyl ester
87802-11-7
250mg
$138.00 2023-05-18
Fluorochem
225765-10g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 95%
10g
£1050.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO303-20g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
20g
1755.0CNY 2021-08-04
abcr
AB310823-250 mg
5-Chloroindole-2-carboxylic acid methyl ester, 95%; .
87802-11-7 95%
250mg
€83.40 2023-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSA032-25G
methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 97%
25g
¥ 1,524.00 2023-04-13
eNovation Chemicals LLC
Y1291736-25g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
25g
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A2B Chem LLC
AC12533-10g
5-Chloroindole-2-carboxylic acid methyl ester
87802-11-7 98%
10g
$111.00 2024-04-19
Aaron
AR004KU9-250g
Methyl 5-chloro-1H-indole-2-carboxylate
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$1370.00 2023-12-13

Methyl 5-chloro-1H-indole-2-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 5 h, 90 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
Referenz
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  12 h, 60 °C
2.1 rt → 120 °C; 12 h, 120 °C
3.1 Reagents: Iodine ;  60 min, rt
Referenz
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Toluene ;  3 h, reflux
Referenz
[Fe(F20TPP)Cl]-Catalyzed Amination with Arylamines and {[Fe(F20TPP)(NAr)](PhI=NAr)}+. Intermediate Assessed by High-Resolution ESI-MS and DFT Calculations
Liu, Yungen; et al, Chemistry - An Asian Journal, 2015, 10(1), 100-105

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
Referenz
Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations
Rode, Navnath D.; et al, Journal of Organic Chemistry, 2018, 83(12), 6354-6362

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
Referenz
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Tetrahydrofuran ;  10 atm, rt; 20 h, 110 °C
Referenz
Tandem Palladium-Catalyzed N,C-Coupling/Carbonylation Sequence for the Synthesis of 2-Carboxyindoles
Vieira, Tiago O.; et al, Organic Letters, 2008, 10(21), 4899-4901

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Xylene ;  2 h, 140 °C
Referenz
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
Ranasinghe, Nadeesha; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
Referenz
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile
Jiang, Hai-Xia; et al, Organic & Biomolecular Chemistry, 2014, 12(21), 3446-3458

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium formate ,  Sodium bicarbonate ,  Tetrabutylammonium chloride ,  Sodium chloride Catalysts: Palladium diacetate ;  rt; 1 h; cooled
1.2 Solvents: Acetic anhydride ;  overnight, reflux
Referenz
Solvent-free Heck-Jeffery reactions under ball-milling conditions applied to the synthesis of unnatural amino acids precursors and indoles
Tullberg, Erik; et al, Synthesis, 2006, (7), 1183-1189

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 -
1.2 -
1.3 -
2.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
Referenz
Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations
Rode, Navnath D.; et al, Journal of Organic Chemistry, 2018, 83(12), 6354-6362

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol ;  -10 °C
2.1 Solvents: Xylene ;  2 h, 140 °C
Referenz
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
Ranasinghe, Nadeesha; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, 60 °C
1.2 12 h, 60 °C
2.1 5 h, 90 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
Referenz
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
Referenz
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 4 h, 70 °C
Referenz
Synthesis and biological evaluation of novel phenylpropenoyl-amino acid derivatives
Gao, Sufan; et al, Youji Huaxue, 2019, 39(7), 1953-1961

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 rt; rt → 60 °C; 0.5 h, 60 °C
Referenz
Simple syntheses of 5-fluoro/ chloro/ bromoindole-2-methanols and 5-fluoro/ chloro/ bromoindole-2-aldehydes
Narayana, B.; et al, Organic Chemistry: An Indian Journal, 2006, 2(1-3), 5-9

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Methanol ;  reflux
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
Referenz
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile
Jiang, Hai-Xia; et al, Organic & Biomolecular Chemistry, 2014, 12(21), 3446-3458

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 rt → 120 °C; 12 h, 120 °C
2.1 Reagents: Iodine ;  60 min, rt
Referenz
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Toluene ;  reflux
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  5 min, 0 °C; 0.5 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  15 min, 0 °C; 3 h, 0 °C
2.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
Referenz
[Fe(F20TPP)Cl] catalyzed intramolecular C-N bond formation for alkaloid synthesis using aryl azides as nitrogen source
Liu, Yungen; et al, Chemical Communications (Cambridge, 2010, 46(37), 6926-6928

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  rt; 16 h, rt → 100 °C; 100 °C → rt
1.2 Solvents: Ethyl acetate ,  Water ;  rt
Referenz
Ligand-Free Copper-Catalyzed One-Pot Synthesis of Indole-2-carboxylic Esters
Zhu, Zhiqiang; et al, European Journal of Organic Chemistry, 2014, 2014(3), 511-514

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Iodine ;  60 min, rt
Referenz
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
Study of 5-endro-trig radical cyclisations, application towards new syntheis of Lycorine, synthesis of new DNA intercalating-alkylating agents, analogues to Duocarmycins
Dauge, Delfine, 2005, , ,

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 min, -20 °C; -20 °C → -10 °C; 4 h, -10 °C
2.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
Referenz
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
Referenz
[Fe(F20TPP)Cl] catalyzed intramolecular C-N bond formation for alkaloid synthesis using aryl azides as nitrogen source
Liu, Yungen; et al, Chemical Communications (Cambridge, 2010, 46(37), 6926-6928

Methyl 5-chloro-1H-indole-2-carboxylate Raw materials

Methyl 5-chloro-1H-indole-2-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:87802-11-7)Methyl 5-chloro-1H-indole-2-carboxylate
A1092644
Reinheit:99%
Menge:25g
Preis ($):208.0